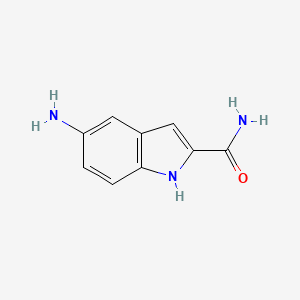

5-アミノ-1H-インドール-2-カルボキサミド

概要

説明

5-amino-1H-indole-2-carboxamide is a compound with the CAS Number: 1341044-72-1 . It has a molecular weight of 175.19 . This compound is stored at room temperature and is available in powder form . It has been used in the preparation of potential fructose bisphosphatase inhibitors .

Synthesis Analysis

The synthesis of indole-2-carboxamide derivatives, including 5-amino-1H-indole-2-carboxamide, involves the coupling of 5-substituted indole-2-carboxylic acids with various amines . This process is carried out in the presence of EDC HCl/HOBt in DMF/CH2Cl2 as a solvent .Molecular Structure Analysis

The indole compound is classified in the family of heterocyclic organic compounds . The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring .Chemical Reactions Analysis

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . Researchers have investigated the effect of carboxamide moiety at positions 2 and 3, giving unique inhibitory properties to these compounds .Physical And Chemical Properties Analysis

5-amino-1H-indole-2-carboxamide is a powder that is stored at room temperature . It has a molecular weight of 175.19 .科学的研究の応用

阻害剤開発

“5-アミノ-1H-インドール-2-カルボキサミド” は、潜在的なフルクトースビスホスファターゼ阻害剤の調製に使用されます。 これらの阻害剤は、代謝性疾患の研究において重要であり、治療上の可能性を秘めています .

プロテインキナーゼCθ阻害剤

この化合物は、プロテインキナーゼCθの潜在的な阻害剤である(インドリルアミノ)チエノピリジンカルボニトリルの調製のための反応物として役立ちます。 この酵素はT細胞の活性化に関与しており、免疫抑制薬の標的となっています .

抗がん剤

“5-アミノ-1H-インドール-2-カルボキサミド” の誘導体は、Nur77のモジュレーターとして同定されており、トリプルネガティブ乳がんに対して選択的かつ強力な活性を示しています。これは、標的療法が不足しているため、治療が困難ながんサブタイプです .

抗菌剤

この化合物は、新しい抗菌剤の設計および合成におけるリード構造骨格として有望であることが示されています。 この化合物を原料として合成された新規誘導体は、有意な抗菌活性を示しました .

抗ウイルス活性

“5-アミノ-1H-インドール-2-カルボキサミド” に関連するインドール誘導体を含め、さまざまなRNAおよびDNAウイルスに対する抗ウイルス活性について調査されており、抗ウイルス薬開発の可能性が示されています .

抗増殖活性

“5-アミノ-1H-インドール-2-カルボキサミド” を含む一連のインドール系誘導体は、既知のがん治療薬と競合するGI50値を示し、有望な抗増殖活性を示しており、がん治療における潜在的な用途を示唆しています .

作用機序

Target of Action

5-Amino-1H-indole-2-carboxamide is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .

Mode of Action

The presence of the carboxamide moiety in indole derivatives, such as 5-Amino-1H-indole-2-carboxamide, allows them to form hydrogen bonds with a variety of enzymes and proteins . This interaction often inhibits the activity of these targets, leading to various biological effects .

Biochemical Pathways

Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Pharmacokinetics

The lipophilicity of similar indole derivatives has been suggested to facilitate their diffusion through lipid-rich bilayers, such as those found in mycobacterium tuberculosis .

Result of Action

The molecular and cellular effects of 5-Amino-1H-indole-2-carboxamide’s action are likely to be diverse, given the broad spectrum of biological activities associated with indole derivatives . For example, some indole derivatives have been shown to inhibit the activity of enzymes and proteins, leading to various downstream effects .

Safety and Hazards

将来の方向性

The experimental results of the studies on 5-amino-1H-indole-2-carboxamide promote its consideration as a starting point for the development of novel and more potent antibacterial agents in the future . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

生化学分析

Biochemical Properties

5-Amino-1H-indole-2-carboxamide has been found to interact with various enzymes and proteins. For instance, it has been reported as a selective ATP competitive inhibitor of the MAP kinases p38α . The presence of the carboxamide moiety in indole derivatives like 5-Amino-1H-indole-2-carboxamide causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .

Cellular Effects

The effects of 5-Amino-1H-indole-2-carboxamide on cells are largely dependent on its interactions with various biomolecules. For example, it has been reported to prevent the development and progression of diabetes in nonobese diabetic (NOD) mice by inhibiting T cell infiltration and activation .

Molecular Mechanism

At the molecular level, 5-Amino-1H-indole-2-carboxamide exerts its effects through various mechanisms. As mentioned earlier, it acts as a selective ATP competitive inhibitor of the MAP kinases p38α . This suggests that it may exert its effects by binding to these enzymes and inhibiting their activity.

Temporal Effects in Laboratory Settings

Like other indole derivatives, it is likely that its effects may change over time due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It has been reported to prevent the development and progression of diabetes in nonobese diabetic (NOD) mice , suggesting that it may have potential therapeutic effects at certain dosages.

Metabolic Pathways

Indole derivatives are known to interact with various enzymes and cofactors, suggesting that they may be involved in multiple metabolic pathways .

Transport and Distribution

Given its biochemical properties, it is likely that it interacts with various transporters or binding proteins .

Subcellular Localization

Based on its biochemical properties, it may be localized to specific compartments or organelles depending on its interactions with various biomolecules .

特性

IUPAC Name |

5-amino-1H-indole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c10-6-1-2-7-5(3-6)4-8(12-7)9(11)13/h1-4,12H,10H2,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWRHJBYONCEVIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C=C(N2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1341044-72-1 | |

| Record name | 5-amino-1H-indole-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Methyl-3-oxa-1-azaspiro[4.5]decan-2-one](/img/structure/B1528512.png)

![5-Bromo-3-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B1528516.png)

![3-fluoro-4-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]benzoic acid](/img/structure/B1528526.png)

![2-[3-(Aminomethyl)oxolan-3-yl]ethan-1-ol](/img/structure/B1528527.png)